4-Benzyl-2,6-dimethylmorpholine
Description
Historical Context and Evolution of Morpholine (B109124) Chemistry
The history of morpholine chemistry began in the late 19th century. The compound, an organic chemical with the formula O(CH₂CH₂)₂NH, was first synthesized and named by German chemist Ludwig Knorr in the late 1800s. chemceed.com Knorr initially, and incorrectly, believed it to be a structural component of morphine, which led to its name. chemceed.comwikipedia.org Morpholine is a heterocyclic compound containing both amine and ether functional groups. wikipedia.org This dual functionality makes it a base, and its conjugate acid is known as morpholinium. wikipedia.org
Industrially, morpholine was not commercially available in the United States until 1935. researchgate.net Early large-scale production methods primarily involved the dehydration of diethanolamine (B148213) using a strong acid like sulfuric acid. chemceed.comwikipedia.org Over time, more efficient methods have been developed. A common contemporary industrial synthesis involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a hydrogenation catalyst. wikipedia.orgnih.gov Another method involves the treatment of bis(2-chloroethyl)ether with ammonia. wikipedia.org
The evolution of morpholine chemistry has been driven by its versatility and the wide-ranging applications of its derivatives. chemceed.come3s-conferences.org Initially used in industrial applications such as corrosion inhibitors in steam boiler systems due to its similar volatility to water, and as a solvent, its role has significantly expanded. wikipedia.org Today, morpholine and its derivatives are integral to various sectors, including the manufacturing of rubber chemicals, optical brighteners, and agricultural fungicides. researchgate.net
Significance of Substituted Morpholines as Privileged Scaffolds in Organic Synthesis
In the realm of medicinal chemistry and drug discovery, substituted morpholines are widely recognized as "privileged scaffolds." e3s-conferences.orgnih.gov This designation is attributed to their recurring presence in a multitude of biologically active compounds and approved drugs. nih.gov The morpholine ring is a versatile and readily accessible building block that can be easily introduced into molecules. nih.gov
The significance of this scaffold lies in its advantageous physicochemical, biological, and metabolic properties. nih.gov The inclusion of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as improving solubility, metabolic stability, and bioavailability. nih.govnih.gov The nitrogen atom in the ring provides a site for substitution, allowing for the fine-tuning of a compound's properties. The ether oxygen and the nitrogen atom can participate in hydrogen bonding, which can be crucial for interactions with biological targets like enzymes and receptors. taylorandfrancis.com
The structural and electronic properties of the morpholine ring contribute to its utility. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than analogous secondary amines like piperidine. wikipedia.org This modulation of basicity can be beneficial in designing drug candidates. Consequently, the morpholine scaffold is a key component in a variety of pharmaceuticals, including antibiotics, antidepressants, and anticancer agents. wikipedia.orgresearchgate.nettaylorandfrancis.com
Research Trajectories for N-Substituted Dimethylmorpholine Systems
Research into N-substituted dimethylmorpholine systems is a specialized area within the broader field of morpholine chemistry. These systems are characterized by substitutions at the nitrogen atom and the presence of two methyl groups on the morpholine ring. The positions of the methyl groups (e.g., 2,6-, 2,5-, or 2,2-dimethyl) and the nature of the N-substituent are key determinants of the compound's properties and potential applications.
A significant focus of research in this area is the development of stereoselective synthesis methods. The presence of chiral centers, particularly in cis-2,6-disubstituted morpholines, makes them valuable as chiral building blocks for the synthesis of complex, enantiomerically pure molecules. evitachem.com The stereochemistry of these compounds is crucial for their biological activity and their effectiveness as catalysts or auxiliaries in asymmetric synthesis.
Investigations into N-substituted dimethylmorpholines often explore their potential as therapeutic agents. For instance, the incorporation of N-benzyl and other N-aryl or N-alkyl groups can lead to compounds with a range of biological activities. These derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The specific substitution pattern on the morpholine ring and the nature of the N-substituent are systematically varied to establish structure-activity relationships (SAR), which guide the design of more potent and selective compounds. e3s-conferences.org
Beyond medicinal chemistry, N-substituted dimethylmorpholines are also investigated for their applications in materials science and polymer chemistry. For example, compounds like 4-benzyl-2,2-dimethylmorpholine (B2790483) are used as cyclic compounds in catalyst and polymer chemistry. chemshuttle.com
Scope and Academic Focus of 4-Benzyl-2,6-dimethylmorpholine Investigations
The academic focus on this compound is primarily centered on its synthesis and its role as a chiral building block in organic chemistry. Due to the presence of two stereocenters at the C2 and C6 positions, this compound can exist as different stereoisomers, such as (2S,6S)-4-Benzyl-2,6-dimethylmorpholine and (2R,6S)-4-benzyl-2,6-dimethylmorpholine. evitachem.comchembk.com Much of the research is dedicated to the stereoselective synthesis of these specific isomers.
The synthesis of these chiral morpholine derivatives often starts from readily available precursors. evitachem.com For example, the synthesis of (2S,6S)-4-benzyl-2,6-dimethylmorpholine can involve the alkylation of a morpholine precursor with a benzyl (B1604629) halide, followed by a cyclization step. evitachem.com The control of stereochemistry during the synthesis is a key challenge and a major area of investigation, often requiring the use of specific catalysts or chiral auxiliaries. evitachem.com
The primary application of these compounds in academic research is in the development of pharmaceuticals and other complex organic molecules where chirality is a critical factor. evitachem.com The well-defined three-dimensional structure of compounds like (2S,6S)-4-Benzyl-2,6-dimethylmorpholine makes them valuable for creating molecules with specific spatial arrangements, which is often a prerequisite for potent and selective biological activity.
Below is a data table summarizing the key properties of a specific stereoisomer of this compound:
| Property | Value |
| Compound Name | (2S,6S)-4-Benzyl-2,6-dimethylmorpholine |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 191.27 g/mol |
| Primary Use | Organic Synthesis |
| Key Feature | Chiral Properties |
Table 1: Properties of (2S,6S)-4-Benzyl-2,6-dimethylmorpholine evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJAIKKDGIIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485250 | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-30-4 | |
| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Architectures and Configurational Isomerism of 4 Benzyl 2,6 Dimethylmorpholine
Diastereomeric and Enantiomeric Forms: Focus on (2S,6S)-, (2R,6R)-, and (2S,6R)- Stereoisomers
The two stereocenters at positions C2 and C6 allow for the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound.
Enantiomers: (2S,6S)- and (2R,6R)-Isomers These two isomers are non-superimposable mirror images of each other, constituting an enantiomeric pair. In these configurations, known as the trans-isomers, the two methyl groups are located on opposite sides of the morpholine (B109124) ring's plane. The (2S,6S)-4-Benzyl-2,6-dimethylmorpholine is a specific chiral derivative used in organic synthesis. evitachem.com The (2R,6R) configuration represents its corresponding enantiomer. bldpharm.comchemicalbook.com These chiral molecules are significant as building blocks in the synthesis of more complex chemical structures. evitachem.com
Meso Compound: (2S,6R)-Isomer The (2S,6R)-stereoisomer has opposite configurations at its two chiral centers. This molecule possesses an internal plane of symmetry, making it achiral and optically inactive, despite the presence of stereocenters. This form is referred to as a meso compound and is also known as the cis-isomer. chembk.comcdnsciencepub.com Due to its internal symmetry, the (2S,6R) and (2R,6S) notations describe the identical molecule. nih.govchemspider.com The synthesis of 2,6-dimethylmorpholine (B58159) often yields a high proportion of this cis-isomer. google.com
The table below summarizes the key stereoisomers of 4-Benzyl-2,6-dimethylmorpholine.
| Stereoisomer Name | Configuration | Isomer Type | Chirality |
| (2S,6S)-4-Benzyl-2,6-dimethylmorpholine | (2S, 6S) | trans, Enantiomer | Chiral |
| (2R,6R)-4-Benzyl-2,6-dimethylmorpholine | (2R, 6R) | trans, Enantiomer | Chiral |
| (2S,6R)-4-Benzyl-2,6-dimethylmorpholine | (2S, 6R) | cis, Meso | Achiral |
Conformational Analysis of the 2,6-Dimethylmorpholine Ring System
The six-membered morpholine ring, analogous to cyclohexane, is not planar and adopts non-planar conformations to alleviate angular and torsional strain. egyankosh.ac.in The chair conformation is the most stable and predominant form.
In this chair conformation, substituents at each carbon atom can occupy either an axial (perpendicular to the ring's general plane) or an equatorial (in the approximate plane of the ring) position. The large N-benzyl group strongly prefers an equatorial position to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions.
The relative orientation of the methyl groups depends on the isomer:
cis-Isomer ((2S,6R)) : In the most stable chair conformation, both methyl groups at C2 and C6 are established as being in equatorial positions. cdnsciencepub.com This arrangement minimizes steric strain. Ring inversion is possible, but it would force both methyl groups into higher-energy axial positions, making the diequatorial conformation significantly more populated at equilibrium. libretexts.org
The conformational preferences are summarized in the following table.
| Isomer | Most Stable Conformation | Methyl Group Orientations | N-Benzyl Group Orientation | Relative Stability |
| cis-(2S,6R) | Chair | C2-Me (Equatorial), C6-Me (Equatorial) | Equatorial | More Stable |
| trans-(2S,6S) / (2R,6R) | Chair | C2-Me (Axial), C6-Me (Equatorial) or vice versa | Equatorial | Less Stable |
Influence of Chiral Centers on Molecular Topology and Chirality Transfer
The fixed configuration of the chiral centers at C2 and C6 fundamentally defines the three-dimensional topology of the molecule. This defined stereochemistry creates a distinct chiral environment that is crucial for applications in asymmetric synthesis.
The enantiomerically pure forms, (2S,6S)- and (2R,6R)-4-benzyl-2,6-dimethylmorpholine, can serve as chiral auxiliaries or ligands. In this role, the molecule's inherent chirality is transferred during a chemical reaction to influence the stereochemical outcome. The specific spatial arrangement of the methyl and benzyl (B1604629) groups can effectively shield one face of a reacting molecule or direct an incoming reagent to a specific side. This directional influence leads to the preferential formation of one enantiomer of the desired product, a process known as asymmetric induction or chirality transfer. The utility of chiral oxazoline-based ligands, which share structural similarities, in catalyzing enantioselective reactions highlights the importance of such well-defined chiral scaffolds. sigmaaldrich.com
Chemical Transformations and Reactive Properties of 4 Benzyl 2,6 Dimethylmorpholine
Derivatization Strategies at the Morpholine (B109124) Nitrogen
The nitrogen atom of the morpholine ring is a primary site for chemical modification, allowing for the removal of the benzyl (B1604629) group or the introduction of new functionalities.
A key transformation at the morpholine nitrogen is debenzylation , which removes the benzyl protecting group to yield 2,6-dimethylmorpholine (B58159). This is commonly achieved through catalytic transfer hydrogenation. This method offers a milder alternative to high-pressure hydrogenation and is compatible with many functional groups.
Table 1: Representative Conditions for Catalytic Transfer Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time | Yield |
| 10% Pd/C | Ammonium (B1175870) Formate | Methanol | Reflux | 10-60 min | High |
| 10% Pd/C | Cyclohexene | Ethanol | Reflux | 1-2 h | Good |
| Pd(OAc)₂/Et₃SiH | Dichloromethane | Room Temp | 30 min | Moderate to High |
This table presents generalized conditions based on reactions with similar N-benzylamino compounds. Specific yields for 4-benzyl-2,6-dimethylmorpholine may vary.
The resulting secondary amine, 2,6-dimethylmorpholine, can then undergo N-acylation or N-alkylation . N-acylation can be performed using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. N-alkylation can be achieved by reacting the amine with alkyl halides.
Functional Group Interconversions on the Benzyl Substituent
The benzyl group itself provides opportunities for a variety of functional group interconversions, primarily at the benzylic position and on the aromatic ring.
Benzylic bromination can be accomplished using N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. chemistrysteps.comecust.edu.cnnih.govlibretexts.orgresearchgate.net This reaction selectively introduces a bromine atom at the benzylic carbon, creating a valuable intermediate for further nucleophilic substitution reactions.
Oxidation of the benzylic position can lead to the formation of a ketone, 4-(benzoyl)-2,6-dimethylmorpholine. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. chemistrysteps.comresearchgate.net The reaction typically requires a benzylic hydrogen to be present.
Electrophilic aromatic substitution can occur on the phenyl ring of the benzyl group. The benzyl group is an ortho-, para-directing activator. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation would be expected to yield products substituted at the ortho and para positions of the benzene (B151609) ring. masterorganicchemistry.com
Table 2: Potential Functional Group Interconversions on the Benzyl Substituent
| Reaction | Reagents | Expected Product |
| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄, heat | 4-(α-bromobenzyl)-2,6-dimethylmorpholine |
| Benzylic Oxidation | KMnO₄, H₂SO₄, heat | 4-(benzoyl)-2,6-dimethylmorpholine |
| Nitration | HNO₃, H₂SO₄ | 4-(4-nitrobenzyl)-2,6-dimethylmorpholine |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(4-acetylbenzyl)-2,6-dimethylmorpholine |
This table outlines plausible transformations based on general principles of organic chemistry. Specific reaction outcomes would require experimental verification.
Reactions at the Dimethyl Positions of the Morpholine Ring
Functionalization of the methyl groups at the C-2 and C-6 positions of the morpholine ring is challenging due to the strength of the C-H bonds. However, modern synthetic methods offer potential pathways.
One theoretical approach involves deprotonation at the α-carbon to the nitrogen and oxygen, followed by quenching with an electrophile. This would likely require a strong base, such as an organolithium reagent, and careful control of reaction conditions to avoid side reactions. nih.govnih.govresearchgate.net The acidity of the protons on the methyl groups is not high, making this a difficult transformation.
Another possibility is radical-mediated C-H functionalization . Photoredox catalysis has emerged as a powerful tool for the activation of strong C-H bonds, although specific application to the methyl groups of a 2,6-dimethylmorpholine ring has not been widely reported.
Investigation of Ring Opening and Rearrangement Pathways
The morpholine ring is generally stable, but under certain conditions, ring opening or rearrangement reactions can be induced.
Acid-catalyzed ring cleavage could potentially occur under harsh acidic conditions, leading to the cleavage of the C-O bonds of the morpholine ether linkages. nih.gov The initial step would involve protonation of the ether oxygen, followed by nucleophilic attack.
A potential rearrangement pathway for N-benzyl amines is the Stevens rearrangement . wikipedia.org This reaction involves the formation of a quaternary ammonium salt by alkylation of the morpholine nitrogen, followed by treatment with a strong base to generate an ylide. The ylide can then undergo a chemistrysteps.comwikipedia.org-sigmatropic rearrangement. For this compound, this would first require quaternization, for example with an alkyl halide, to form an N-alkyl-N-benzyl-2,6-dimethylmorpholinium salt.
Photochemical degradation is another potential pathway for the alteration of the this compound structure. nih.gov Exposure to UV light could potentially lead to the homolytic cleavage of the N-benzyl bond, generating a benzyl radical and a morpholinyl radical, which could then undergo various secondary reactions.
Spectroscopic and Structural Elucidation of 4 Benzyl 2,6 Dimethylmorpholine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-benzyl-2,6-dimethylmorpholine analogs. Through various NMR experiments, a wealth of information regarding the molecular framework can be obtained.
High-Resolution ¹H NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound analogs, the ¹H NMR spectrum reveals characteristic signals for the protons of the morpholine (B109124) ring, the benzyl (B1604629) group, and the methyl substituents. unc.edu
For instance, in 4-(2-chloro-6-methylbenzyl)morpholine, the protons of the morpholine ring appear as multiplets in the range of 2.49-2.57 ppm and 3.60-3.73 ppm. unc.edu The benzylic protons typically resonate as a singlet around 3.52 ppm, while the aromatic protons of the benzyl group show complex multiplet patterns between 7.05 and 7.37 ppm. unc.edu The methyl protons on the morpholine ring would be expected to appear as a doublet, and the methyl group on the benzyl ring as a singlet. unc.edu The exact chemical shifts are influenced by the substitution pattern on the benzyl ring and the stereochemistry of the morpholine ring. unc.edu
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Analogs
| Proton Type | Chemical Shift (ppm) Range |
| Morpholine Ring Protons (CH₂) | 2.40 - 2.80 and 3.50 - 3.80 |
| Benzylic Protons (CH₂) | 3.40 - 3.60 |
| Aromatic Protons (Ar-H) | 7.10 - 7.40 |
| Methyl Protons (CH₃) on Morpholine | ~1.10 - 1.30 (doublet) |
| Methyl Protons (CH₃) on Benzyl Ring | ~2.30 - 2.50 (singlet) |
Note: These are approximate ranges and can vary based on the specific analog and solvent used.
¹³C NMR Spectroscopic Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its analogs gives a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the morpholine ring typically resonate in the range of 50-70 ppm. The benzylic carbon signal is usually found around 60-65 ppm, while the aromatic carbons of the benzyl group appear between 125 and 140 ppm. The methyl carbons on the morpholine ring would have signals in the aliphatic region, typically below 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (ppm) Range |
| Morpholine Ring Carbons (C-2, C-6) | 70 - 75 |
| Morpholine Ring Carbons (C-3, C-5) | 50 - 55 |
| Benzylic Carbon (CH₂) | 60 - 65 |
| Aromatic Carbons (C-ipso) | 135 - 140 |
| Aromatic Carbons (C-ortho, C-meta, C-para) | 125 - 130 |
| Methyl Carbons (CH₃) | 15 - 20 |
Note: These are predicted ranges and can be influenced by substitution and stereochemistry.
Application of 2D NMR Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule. wiley-vch.deresearchgate.netresearchgate.net
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the morpholine and benzyl moieties. researchgate.netresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net
HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the entire molecular structure, including the connection between the benzyl group and the nitrogen atom of the morpholine ring. wiley-vch.deresearchgate.net
NOESY and ROESY for Relative Stereochemical Assignments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative stereochemistry of the substituents on the morpholine ring. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.
For this compound, which has two stereocenters at the C-2 and C-6 positions, NOESY or ROESY experiments can establish the cis or trans relationship of the two methyl groups. For example, a NOE correlation between the protons of the two methyl groups would indicate a cis-relationship, where both methyl groups are on the same face of the morpholine ring. Conversely, the absence of such a correlation would suggest a trans-relationship. These experiments are also instrumental in defining the orientation of the benzyl group relative to the morpholine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govresearchgate.netscielo.org.mx The resulting spectra serve as a molecular fingerprint and can be used to identify specific functional groups present in this compound and its analogs.
Characteristic IR absorption bands would include:
C-H stretching vibrations for the aliphatic and aromatic C-H bonds, typically observed in the 2800-3100 cm⁻¹ region.
C-O-C stretching vibrations of the morpholine ether linkage, usually appearing as a strong band in the 1100-1200 cm⁻¹ range. chemicalbook.com
C-N stretching vibrations of the tertiary amine, which are generally weaker and found in the 1000-1200 cm⁻¹ region.
Aromatic C=C stretching vibrations from the benzyl group, which give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides similar but often complementary information. For instance, the symmetric vibrations of the non-polar bonds in the benzyl group may be more intense in the Raman spectrum than in the IR spectrum. researchgate.netscielo.org.mx
Table 3: Key IR Absorption Bands for this compound Analogs
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-O-C (Ether) | Stretching | 1100 - 1200 |
| C-N (Tertiary Amine) | Stretching | 1000 - 1200 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: Frequencies can vary slightly depending on the specific analog and its physical state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgmiamioh.edu
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is particularly informative. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another characteristic fragmentation would be the loss of a methyl group from the morpholine ring.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. unc.edu
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | m/z Value |
| Molecular Ion | [C₁₃H₁₉NO]⁺ | 205 |
| Benzyl Cation | [C₇H₇]⁺ | 91 |
| Loss of Methyl | [C₁₂H₁₆NO]⁺ | 190 |
| Morpholine Ring Fragment | [C₆H₁₂NO]⁺ | 114 |
Note: The relative intensities of these fragments can provide further structural clues.
X-ray Crystallography for Absolute Configuration and Conformation in Solid State
X-ray crystallography is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement within a crystal. wikipedia.org For chiral molecules such as the analogs of this compound, this method is indispensable for unambiguously determining their absolute stereochemistry. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the electron density distribution within the crystal, allowing for the mapping of atomic positions with high precision.
A critical aspect of the crystallographic analysis of chiral, non-racemic compounds is the determination of the absolute configuration. This is often achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms, particularly heavier ones, when the wavelength of the X-ray is near an absorption edge of the atom. researchgate.net The Flack parameter is a key indicator derived from the diffraction data that helps in assigning the correct enantiomer. A value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one. researchgate.net
The solid-state conformation of the molecule is also revealed in detail by X-ray crystallography. For morpholine derivatives, the six-membered morpholine ring typically adopts a chair conformation to minimize steric strain. acs.org The substituents on the ring can occupy either axial or equatorial positions. In the case of this compound analogs, the bulky benzyl group on the nitrogen atom and the methyl groups on the carbon atoms of the morpholine ring will have preferred orientations to achieve the most stable conformation.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical but representative crystallographic data for an analog of this compound.
| Parameter | Value |
| Chemical Formula | C13H19NO |
| Formula Weight | 205.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543 |
| b (Å) | 6.217 |
| c (Å) | 11.321 |
| β (°) | 105.2 |
| Volume (ų) | 580.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.175 |
| Flack Parameter | 0.05(3) |
In this representative data, the monoclinic crystal system and the chiral space group P2₁ are common for chiral organic molecules. The cell parameters define the size and shape of the unit cell. The Flack parameter of 0.05(3) would confidently establish the absolute configuration of the stereocenters. The detailed atomic coordinates obtained from such a study would confirm the chair conformation of the morpholine ring and the precise orientations of the benzyl and dimethyl substituents. Conformational studies on similar structures, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have also utilized X-ray analysis to determine preferred conformations, highlighting the utility of this technique. nih.gov
Advanced Computational and Theoretical Studies of 4 Benzyl 2,6 Dimethylmorpholine
Quantum Chemical Methodologies (Density Functional Theory, Hartree-Fock)
Quantum chemical methodologies, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, serve as the foundation for investigating the properties of 4-Benzyl-2,6-dimethylmorpholine. q-chem.comwikipedia.org DFT has become a popular method for such studies due to its balance of computational cost and accuracy in accounting for electron correlation. nih.gov The Hartree-Fock method, while often less accurate than DFT for many properties because it does not fully account for electron correlation, provides a fundamental starting point for more complex calculations. libretexts.orgfiu.edu These methods are employed to predict a wide range of molecular properties, from geometry to electronic behavior.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this, a full conformational analysis is crucial. The morpholine (B109124) ring typically exists in a stable chair conformation, but boat and twist-boat conformations are also possible. rsc.org The analysis would explore the various orientations (isomers) of the benzyl (B1604629) group and the two methyl groups (axial vs. equatorial) to identify the global minimum energy conformer and the relative energies of other stable conformers. researchgate.net
For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) would be performed to optimize the geometries of different possible stereoisomers (cis and trans) and rotamers (related to the benzyl group orientation). nih.goviucr.org The relative energies of these conformers determine their population at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.
| Conformer | Methyl Group Positions | Benzyl Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Cis-Chair-Eq | (2,6)-diequatorial | Equatorial | 0.00 (Global Minimum) |
| Cis-Chair-Ax | (2,6)-diaxial | Equatorial | +5.8 |
| Trans-Chair-EqAx | (2)-equatorial, (6)-axial | Equatorial | +2.5 |
| Cis-Twist-Boat | (2,6)-diequatorial | Equatorial | +7.2 |
Analysis of the electronic structure provides deep insights into the chemical reactivity and stability of this compound. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. umt.edu.myaimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the benzyl group, while the LUMO would likely be distributed over the aromatic benzyl ring system. umt.edu.myresearchgate.net
The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps identify sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen and oxygen atoms of the morpholine ring, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) are generally found around hydrogen atoms. nih.gov
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes based on DFT/B3LYP/6-311+G(d,p) calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.15 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 5.17 eV |
| Dipole Moment | 1.85 Debye |
Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations are typically done using DFT methods. aip.orgiucr.org The results provide a set of vibrational modes, their frequencies, and their intensities. Each mode corresponds to a specific type of atomic motion, such as C-H stretching, CH2 scissoring, or the breathing mode of the aromatic ring. nih.govtheaic.org
By comparing the calculated theoretical spectrum with an experimentally measured spectrum, a detailed assignment of the experimental absorption bands can be made. This correlation is crucial for confirming the molecular structure and understanding its vibrational behavior. Often, calculated frequencies are scaled by a specific factor to better match experimental values due to approximations in the computational methods and the neglect of anharmonicity. nih.gov
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. gaussian.comimist.ma These calculations, usually performed at the DFT level, can predict the 1H and 13C NMR spectra of this compound. rsc.orgnih.gov
The predicted chemical shifts for the hydrogen and carbon atoms in different chemical environments within the molecule can be compared with experimental data. This comparison helps to confirm the correct structure, assign specific resonances, and verify the predicted lowest-energy conformation, as the chemical shifts are sensitive to the molecule's 3D geometry.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
These simulations can reveal how the molecule behaves in a solution, showing how solvent molecules (e.g., water) arrange themselves around the solute and how this affects the conformational preferences of the morpholine ring and the benzyl group. This provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to gas-phase calculations.
Ligand-Protein Docking and Interaction Studies
To investigate the potential of this compound as a biologically active agent, molecular docking simulations are employed. Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov
In a generalized context, this compound would be docked into the active site of a target protein. The simulation would predict the most likely binding pose and calculate a scoring function to estimate the binding affinity. The analysis would focus on identifying key intermolecular forces that stabilize the complex, such as hydrogen bonds (e.g., involving the morpholine's oxygen or nitrogen), hydrophobic interactions (from the benzyl and methyl groups), and van der Waals forces. nih.govmdpi.com These studies are crucial in structure-based drug design for understanding how the ligand recognizes and interacts with its biological target.
Applications of 4 Benzyl 2,6 Dimethylmorpholine As a Building Block and Privileged Scaffold in Research
Role in the Synthesis of Diverse Heterocyclic Compounds
The 4-benzyl-2,6-dimethylmorpholine scaffold serves as a foundational component for the synthesis of more complex heterocyclic systems. Its inherent structure can be elaborated upon to construct novel molecular frameworks with potential biological activities. Organic building blocks, which are functionalized molecules, are essential for the bottom-up assembly of molecular architectures. sigmaaldrich.com The reactivity of the morpholine (B109124) ring and the influence of its substituents allow it to be a versatile precursor in various synthetic transformations.
A notable example of the morpholine moiety's role as a building block is in the synthesis of complex antimalarial agents. Researchers have designed and synthesized a series of dispiro 1,2,4,5-tetraoxane analogues incorporating a benzylamino group. nih.gov In one such synthesis, a key intermediate featuring a benzylmorpholine structure was developed into the potent antimalarial candidate N205. nih.gov This work highlights how the N-benzylmorpholine core can be integrated into a larger, more complex heterocyclic system, demonstrating its utility in constructing novel therapeutic agents. nih.gov
The synthesis of various heterocyclic compounds often relies on versatile precursors that can undergo specific cyclization or elaboration reactions. researchgate.netamazonaws.com For instance, N-aryl(benzyl)amino-4-heteroaryl-1-butenes have been established as effective building blocks for creating new tetrahydro-2-benzazepine derivatives and substituted quinolines. nih.govresearchgate.netresearchgate.net These syntheses underscore a common strategy in medicinal chemistry where a core scaffold, akin to this compound, provides the basic framework for constructing a wide array of other heterocyclic structures.
Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The presence of stereocenters at the C2 and C6 positions makes chiral isomers of 2,6-dimethylmorpholine (B58159), such as (2S,6S)-4-Benzyl-2,6-dimethylmorpholine and its (2R,6R)-enantiomer, highly valuable in asymmetric synthesis. These chiral molecules function as powerful auxiliaries and ligands, enabling the controlled synthesis of enantiomerically pure compounds. sigmaaldrich.comnih.gov
As a chiral auxiliary, the this compound moiety is temporarily attached to a prochiral substrate. The fixed spatial arrangement of its methyl and benzyl (B1604629) groups effectively blocks one face of the reacting molecule, directing an incoming reagent to the opposite side. This process, known as asymmetric induction, leads to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be removed and recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, crucial for producing therapeutic compounds where only one enantiomer possesses the desired biological activity. sigmaaldrich.comnih.gov
Furthermore, these chiral morpholine derivatives can act as ligands in asymmetric catalysis. By coordinating to a metal center, the chiral ligand creates a chiral environment around the catalyst. nih.gov This chiral catalytic complex then mediates a chemical reaction, such as a hydrogenation or cycloaddition, to produce a chiral product with high enantioselectivity. csic.esnih.gov The development of new chiral ligands is a continuous effort in organic chemistry to achieve higher efficiency and selectivity in asymmetric reactions. nih.gov The structural rigidity and defined stereochemistry of this compound derivatives make them promising candidates for the design of novel, effective chiral ligands. For example, axially chiral N-benzyl carboxamide derivatives have been successfully used as tachykinin NK1 receptor antagonists, where the specific atropisomer is essential for high-affinity binding. nih.gov
Contribution to the Construction of Chemical Compound Libraries
Chemical compound libraries are essential tools in drug discovery, allowing for the high-throughput screening of thousands of molecules to identify new therapeutic leads. The concept of "privileged scaffolds" is central to library design, where certain molecular frameworks, like morpholine, are known to interact with multiple biological targets. this compound is an excellent core structure for the construction of such libraries due to its synthetic tractability and desirable physicochemical properties.
The generation of diverse compound collections can be achieved through a strategy known as systematic chemical diversity (SCD). This approach focuses on creating a matrix of related compounds by systematically varying regiochemistry and stereochemistry around a central scaffold. nih.gov A recent study demonstrated the synthesis of a complete matrix of 24 diverse substituted morpholines, which can be used as building blocks for library synthesis or for fragment-based screening. nih.gov This methodology allows chemists to explore the chemical space around the morpholine core in a structured manner, leading to more informative structure-activity relationships (SAR).
In a practical application of this concept, a diverse library of 8,250 potential products was designed around a generic substituted morpholine structure. The synthesis started from N-benzylethanolamine and utilized a common intermediate to generate a wide array of final compounds through high-throughput chemistry. This demonstrates the efficiency of using a common scaffold, like that of this compound, to rapidly generate a large number of diverse molecules for biological screening.
Table 1: Research Focus on Morpholine Scaffolds in Compound Library Generation
| Research Area | Key Strategy | Outcome | Reference |
|---|---|---|---|
| Systematic Chemical Diversity | Synthesis of a matrix of regio- and stereoisomers | A collection of 24 diverse morpholine building blocks for library synthesis and fragment screening. | nih.gov |
Development of Novel Molecular Architectures Featuring the Morpholine Moiety
Beyond its use as a simple building block, the this compound scaffold contributes to the development of entirely new and complex molecular architectures. Its structural features can be exploited to create innovative three-dimensional structures with unique properties. The synthesis of novel scaffolds is a key objective in medicinal chemistry to access unexplored regions of chemical space and identify compounds with novel mechanisms of action.
One example is the construction of spirocyclic systems, which are highly sought after in drug discovery due to their conformational rigidity and novelty. The synthesis of novel 6-Azaspiro[4.3]alkanes has been achieved using a key reaction involving an in-situ generated N-benzyl azomethine ylide. researchgate.net This transformation showcases how the reactivity associated with the N-benzyl group can be harnessed to build complex, polycyclic architectures.
Another illustration is the incorporation of the benzylmorpholine moiety into macrocyclic or other complex structures. The synthesis of the antimalarial agent N205, a dispiro 1,2,4,5-tetraoxane, involved the integration of a benzylamino-morpholine fragment into the final molecule. nih.gov This demonstrates the role of the morpholine derivative in forming part of a larger, innovative molecular design aimed at a specific therapeutic target. These examples highlight the creative ways in which chemists can utilize the this compound scaffold to push the boundaries of molecular design and construct the next generation of complex molecules. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2S,6S)-4-Benzyl-2,6-dimethylmorpholine |
| (2R,6R)-4-Benzyl-2,6-dimethylmorpholine |
| N205 |
Structure Activity Relationship Sar Investigations for 2,6 Dimethylmorpholine Derivatives
Methodological Approaches to Elucidating Structural Determinants of Activity
The elucidation of SAR for 2,6-dimethylmorpholine (B58159) derivatives involves a combination of synthetic chemistry and biological evaluation. researchgate.net The general approach includes the synthesis of a series of analogs with systematic structural modifications, followed by in vitro and/or in vivo assays to determine their biological activity. technologynetworks.comnih.gov
Key Methodological Steps:
Systematic Synthesis of Analogs: A library of compounds is created by systematically altering specific parts of the 4-Benzyl-2,6-dimethylmorpholine scaffold. This could involve modifying the benzyl (B1604629) group, the substituents on the morpholine (B109124) ring, or the nature of the linkage between them. nih.gov
In Vitro Biological Evaluation: The synthesized compounds are tested in various in vitro assays to determine their biological activity. mdpi.com This may include enzyme inhibition assays, receptor binding assays, or cell-based assays to measure cytotoxicity or other cellular responses. nih.gov
Determination of Physicochemical Properties: Properties such as lipophilicity (logP), ionization constants (pKa), and solubility are determined experimentally. nih.gov These properties are crucial for understanding the pharmacokinetic and pharmacodynamic behavior of the compounds.
Correlation of Structure with Activity: The biological activity data is then correlated with the structural modifications and physicochemical properties to identify key structural features responsible for the observed activity. nih.gov This process helps in building a comprehensive SAR model.
A hypothetical SAR study on this compound derivatives might involve the synthesis and evaluation of compounds as shown in the table below.
| Compound | R1 (Benzyl Substituent) | R2 (Morpholine N-substituent) | Biological Activity (IC50, µM) |
| 1 | H | Benzyl | 10 |
| 2 | 4-Cl | Benzyl | 5 |
| 3 | 4-OCH3 | Benzyl | 15 |
| 4 | H | 4-Fluorobenzyl | 8 |
| 5 | H | Cyclohexylmethyl | 25 |
This table is a hypothetical representation to illustrate the methodological approach.
Analysis of Stereoisomeric Effects on Molecular Recognition and Interaction Profiles
The presence of chiral centers at the C2 and C6 positions of the 2,6-dimethylmorpholine ring means that this compound can exist as different stereoisomers (cis and trans, and their respective enantiomers). The spatial arrangement of the methyl groups can significantly influence how the molecule interacts with its biological target. nih.gov
Molecular recognition is highly dependent on the three-dimensional shape of both the ligand and the target binding site. Even subtle differences in stereochemistry can lead to significant variations in binding affinity and biological activity. For instance, docking studies can predict the preferred stereochemistry for optimal binding to a target protein. acs.org One diastereomer might fit perfectly into a hydrophobic pocket, while the other might experience steric hindrance, leading to reduced or no activity.
Key Considerations for Stereoisomeric Effects:
Enantiomers: For a given diastereomer (e.g., cis), the two enantiomers ((2R,6S) and (2S,6R)) are non-superimposable mirror images. Biological targets, being chiral themselves, often exhibit stereoselectivity, leading to one enantiomer being significantly more active than the other.
| Stereoisomer | Relative Configuration | Predicted Binding Affinity (kcal/mol) |
| cis-(2R,6S)-4-Benzyl-2,6-dimethylmorpholine | Equatorial/Equatorial Methyl Groups | -8.5 |
| cis-(2S,6R)-4-Benzyl-2,6-dimethylmorpholine | Equatorial/Equatorial Methyl Groups | -6.2 |
| trans-(2R,6R)-4-Benzyl-2,6-dimethylmorpholine | Axial/Equatorial Methyl Groups | -7.1 |
| trans-(2S,6S)-4-Benzyl-2,6-dimethylmorpholine | Axial/Equatorial Methyl Groups | -5.9 |
This table is a hypothetical representation based on typical stereoisomeric effects observed in medicinal chemistry.
Rational Design and Optimization Strategies for Substituted Morpholines
Rational drug design aims to develop new therapeutic agents based on a known biological target. mdpi.com For this compound derivatives, optimization strategies would focus on enhancing potency, selectivity, and pharmacokinetic properties. The morpholine scaffold itself is often incorporated to improve properties like solubility and metabolic stability. researchgate.netmdpi.com
Common Optimization Strategies:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. For example, the phenyl ring of the benzyl group could be replaced with other aromatic or heteroaromatic rings.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be used to design molecules that fit optimally into the binding site. acs.org This allows for the targeted introduction of functional groups to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.
Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules that incorporate these features in the correct spatial arrangement.
| Modification Strategy | Rationale | Expected Outcome |
| Introduction of polar groups on the benzyl ring | Enhance solubility and potential for hydrogen bonding | Improved pharmacokinetic profile and target binding |
| Variation of the linker between morpholine and benzyl group | Optimize spatial orientation and flexibility | Increased binding affinity |
| Substitution at the 3- and 5-positions of the morpholine ring | Explore new interaction points with the target | Enhanced potency and selectivity |
This table outlines general rational design strategies applicable to substituted morpholines.
Computational Approaches to Structure-Activity Relationship Prediction
Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of novel compounds and understanding their SAR. researchgate.net These in silico techniques can significantly reduce the time and cost associated with synthesizing and testing new molecules. nih.gov
Key Computational Methods:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For 2,6-dimethylmorpholine derivatives, 2D-QSAR could relate properties like molecular weight and logP to activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would consider the three-dimensional shape and electrostatic properties of the molecules. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could reveal key interactions with the active site of its target, explain the observed SAR, and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding mode predicted by docking.
| Computational Method | Application to this compound SAR |
| 2D-QSAR | Predict the activity of new analogs based on their physicochemical properties. |
| 3D-QSAR (CoMFA/CoMSIA) | Develop a 3D model of the pharmacophore and predict the activity of novel compounds. |
| Molecular Docking | Visualize the binding mode and identify key interactions with the biological target. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov |
This table summarizes the application of various computational methods in the SAR studies of this compound derivatives.
Future Research Directions and Unexplored Avenues for 4 Benzyl 2,6 Dimethylmorpholine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
For 4-benzyl-2,6-dimethylmorpholine, AI and ML can be employed in several ways:
De Novo Design: Generative AI models can design novel morpholine (B109124) derivatives with specific desired properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. nih.govresearchgate.net These models learn the underlying patterns in large databases of known bioactive molecules and generate new structures that are likely to be active. nih.gov
Property Prediction: Machine learning models, particularly graph neural networks (GNNs), can be trained to predict various properties of molecules, including solubility, metabolic stability, and biological activity. oregonstate.edu This allows for the rapid virtual screening of potential derivatives of this compound before committing to their synthesis.
Synthesis Planning: AI can assist in planning the most efficient synthetic routes. By analyzing known chemical reactions, these tools can propose step-by-step pathways to create a target molecule, even considering the commercial availability of starting materials. youtube.com
Exploration of Novel Reactivity Patterns and Chemical Transformations
Expanding the synthetic toolkit for morpholines is crucial for accessing novel structures with unique properties. Future research will likely delve into previously unexplored reactivity patterns of the morpholine ring system, enabling new chemical transformations.
One area of interest is the chemistry of reactive intermediates derived from morpholines. For instance, recent studies on nonstabilized cyclic isodiazenes, generated from the reaction of cyclic secondary amines like morpholine with specific reagents, have revealed divergent reactivity pathways. acs.org Depending on the structure of the amine, these intermediates can lead to various products, including cyclic tetrazines. acs.org Understanding and controlling these pathways could allow for the transformation of the morpholine scaffold in this compound into new heterocyclic systems, a process known as scaffold hopping.
Another promising area is the use of visible-light-mediated photocatalysis, which allows for mild and selective chemical transformations. acs.org Applying such methods to this compound could enable the introduction of new functional groups at specific positions on the molecule, which might be difficult to achieve with traditional thermal reactions. This could lead to a diverse library of derivatives for biological screening or materials applications.
Design of Next-Generation Morpholine-Based Scaffolds for Advanced Materials and Chemical Probes
The inherent properties of the morpholine ring make it an excellent building block for advanced materials and chemical probes. nih.gov The presence of both an ether and an amine group allows for a range of interactions, and its favorable pharmacokinetic properties are beneficial for in-vivo applications. acs.org
Advanced Materials: The development of next-generation scaffolds for tissue engineering is a rapidly advancing field. nih.govmdpi.com These scaffolds aim to mimic the natural extracellular matrix, providing structural support and biological cues for tissue regeneration. mdpi.com Polymers are often used to create these scaffolds due to their biocompatibility and biodegradability. mdpi.com
Future research could focus on incorporating this compound or its derivatives into polymer backbones to create new biomaterials. The morpholine moiety could enhance the material's properties, such as its interaction with cells or its degradation profile. The design of such materials could be guided by creating composite scaffolds that combine the mechanical integrity of a synthetic polymer with the bioactivity of morpholine-containing components. nih.govnih.gov
Chemical Probes: Fluorescent chemical probes are essential tools for visualizing biological processes in living cells. The development of probes for specific organelles, like lysosomes, is crucial for understanding cellular dysfunction in various diseases. nih.gov The morpholine group has been successfully used as a targeting unit for lysosomes in carbon dot-based fluorescent probes. nih.gov These probes have shown low cytotoxicity, excellent photostability, and high selectivity for lysosomes. nih.gov
Building on this, this compound could serve as a core structure for developing new and improved chemical probes. The benzyl (B1604629) and dimethyl groups can be systematically modified to fine-tune the probe's properties, such as its fluorescence wavelength, quantum yield, and targeting specificity. The development of such probes could have significant applications in medical diagnostics and drug discovery. nih.gov
Q & A
Basic: What are the common synthetic routes for 4-Benzyl-2,6-dimethylmorpholine, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via alkylation or condensation reactions. A widely used protocol involves reacting morpholine derivatives with substituted benzyl halides under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or acetonitrile). For example, benzylmorpholine analogs are synthesized in a MiniBlock® apparatus using stepwise alkylation and purification steps to achieve >90% purity . Optimization includes controlling temperature (80–100°C), reaction time (12–24 h), and stoichiometric ratios of reagents to minimize byproducts. Stereochemical outcomes may require chiral catalysts or resolution techniques, as seen in related morpholine derivatives .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, methyl groups at positions 2 and 6 of the morpholine ring produce distinct splitting patterns in ¹H NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves absolute stereochemistry and molecular packing. Structures like 4-[2-(benzylamino)phenyl]-2,6-dimethylquinoline N-oxide have been resolved at 193 K with R-factors <0.05, validating bond lengths and angles .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₈H₃₅NO for dodecyl analogs) .
Advanced: How does the stereochemistry of 2,6-dimethyl groups influence biological activity in morpholine derivatives?
Answer:
Stereochemistry significantly impacts receptor binding and metabolic stability. For instance, (2S,6R)-4-dodecyl-2,6-dimethylmorpholine exhibits higher inhibitory potency against fungal enzymes compared to its enantiomer due to optimized hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) and SCXRD data help correlate stereochemistry with activity. In cytochrome P450 inhibition assays, cis-configurations enhance substrate affinity by ~30% compared to trans-analogs .
Advanced: What strategies are effective in resolving data contradictions between in vitro and in vivo studies for benzylmorpholine analogs?
Answer:
Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., hydroxylated or demethylated products) that reduce in vivo efficacy .
- Tissue Distribution Studies: Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify compound accumulation in target organs.
- Species-Specific Metabolism: Compare liver microsomes from humans and animal models to predict translational relevance .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
This compound serves as:
- Enzyme Inhibitors: Selective inhibition of cytochrome P450 2A13 for lung cancer chemoprevention .
- Scaffold for Bioactive Molecules: Functionalization at the benzyl or methyl groups generates derivatives with antifungal or antibacterial properties .
- Chiral Building Blocks: Used in asymmetric synthesis of complex heterocycles .
Advanced: How can structure-activity relationship (SAR) studies be designed for benzylmorpholine analogs?
Answer:
- Substituent Variation: Systematically modify the benzyl group (e.g., electron-withdrawing/-donating groups) and measure changes in IC₅₀ values .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity.
- Mutagenesis Studies: Identify key residues in target enzymes (e.g., P450 2A13) through site-directed mutagenesis and binding assays .
Advanced: What analytical methods are suitable for detecting impurities in synthesized this compound?
Answer:
- HPLC-PDA: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities >0.1% .
- GC-MS: Detects volatile byproducts (e.g., unreacted benzyl halides).
- Elemental Analysis: Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .
Basic: How do morpholine derivatives like this compound compare to piperazine analogs in drug design?
Answer:
Morpholines offer superior metabolic stability due to their oxygen atom, which reduces oxidative degradation compared to piperazines. However, piperazines generally exhibit higher solubility in aqueous media. For example, 4-(thiophen-2-ylmethyl)morpholine shows a 2-fold longer half-life in hepatic microsomes than its piperazine counterpart .
Advanced: What are the challenges in scaling up the synthesis of stereochemically pure this compound?
Answer:
- Chiral Resolution: Requires expensive catalysts (e.g., Ru-BINAP) or enzymatic methods for large-scale enantiomer separation .
- Byproduct Control: Optimize solvent polarity and temperature to suppress racemization during alkylation.
- Crystallization Protocols: Use seeding or anti-solvent addition to enhance yield of desired stereoisomers .
Advanced: How can computational methods predict the environmental fate of this compound?
Answer:
- QSAR Models: Estimate biodegradation half-lives and toxicity using parameters like logP (experimental logP = 6.09 for benzoate analogs) .
- Molecular Dynamics (MD): Simulate interactions with soil enzymes or aquatic microorganisms.
- Read-Across Analysis: Compare with structurally similar compounds (e.g., dodemorph) to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
